N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are a group of proteins that are responsible for the uptake of glutamate, the major excitatory neurotransmitter in the brain, from the synaptic cleft. TBOA has been extensively studied for its potential applications in neuroscience research.
Mechanism of Action
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide acts as a non-competitive inhibitor of EAATs by binding to the substrate binding site of the transporter. This prevents the uptake of glutamate into the cell, leading to an increase in extracellular glutamate levels. The elevated glutamate levels can then activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and physiological effects:
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has been shown to cause a rapid increase in extracellular glutamate levels in the brain, which can lead to neuronal damage and cell death. It has also been shown to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory. In addition, N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has been shown to modulate the release of other neurotransmitters such as GABA and dopamine.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide in lab experiments is its high potency and selectivity for EAATs. This allows for precise manipulation of glutamate levels in the brain and the study of the role of glutamate transporters in various physiological and pathological conditions. However, one limitation of using N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide is its potential toxicity and the risk of inducing excitotoxicity in the brain. Careful dosing and monitoring of extracellular glutamate levels are necessary to avoid these effects.
Future Directions
There are several future directions for the use of N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide in neuroscience research. One area of investigation is the role of glutamate transporters in neuroinflammation and neurodegenerative diseases. N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has been shown to modulate the release of pro-inflammatory cytokines and to protect against neuronal damage in animal models of neuroinflammation. Another area of investigation is the development of novel N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide derivatives with improved potency and selectivity for specific EAAT subtypes. These compounds could be used to study the function of individual EAATs and their role in specific brain regions and cell types.
Synthesis Methods
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-tert-butyl-5-chloropyrimidine, which is then converted to 2-tert-butyl-5-(hydroxymethyl)pyrimidine. The final step involves the coupling of 2-tert-butyl-5-(hydroxymethyl)pyrimidine with oxalyl chloride to yield N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide.
Scientific Research Applications
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has been widely used as a research tool to investigate the role of glutamate transporters in various physiological and pathological conditions. It has been shown to inhibit glutamate uptake in a dose-dependent manner in several cell types, including neurons, astrocytes, and glial cells. N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has also been used to study the regulation of glutamate transporters by various signaling pathways and to investigate the effects of transporter dysfunction in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)12-14-7-9(8-15-12)16-11(17)10-5-4-6-18-10/h7-8,10H,4-6H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZADRHHRRGFZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)NC(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.